![molecular formula C19H26F2N2O2 B10824836 (2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1838622-25-5](/img/structure/B10824836.png)
(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EST73502 is a selective, orally active, and blood-brain barrier penetrant dual μ-opioid receptor agonist and σ1 receptor antagonist. It has shown significant antinociceptive activity, making it a promising candidate for pain management . The compound has been developed by Esteve Pharmaceuticals S.A. and has demonstrated potential in reducing opioid-induced adverse events .
Preparation Methods
The synthesis of EST73502 involves the preparation of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The synthetic route includes the following steps :
Formation of the spirocyclic core: This involves the reaction of appropriate starting materials to form the spirocyclic structure.
Functionalization: Introduction of functional groups to achieve the desired pharmacological properties.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for EST73502 are not extensively documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Chemical Reactions Analysis
EST73502 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s pharmacological profile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
EST73502 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound to study dual receptor agonism and antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential analgesic with reduced opioid-induced adverse events. .
Industry: Potential applications in the development of safer analgesics and pain management therapies.
Mechanism of Action
EST73502 exerts its effects through dual μ-opioid receptor agonism and σ1 receptor antagonism . The μ-opioid receptor agonism provides analgesic effects by modulating pain signaling pathways. The σ1 receptor antagonism helps reduce opioid-induced adverse events, such as intestinal transit inhibition and opioid withdrawal symptoms . The compound’s molecular targets include the μ-opioid receptor and the σ1 receptor, which are involved in pain modulation and neuroprotection.
Comparison with Similar Compounds
EST73502 is unique due to its dual receptor activity, which combines the analgesic effects of μ-opioid receptor agonism with the safety profile of σ1 receptor antagonism . Similar compounds include:
Oxycodone: A μ-opioid receptor agonist with potent analgesic effects but significant adverse events.
Morphine: Another μ-opioid receptor agonist with a high potential for addiction and tolerance.
Buprenorphine: A partial μ-opioid receptor agonist with a better safety profile but lower efficacy compared to full agonists.
EST73502 stands out due to its ability to provide potent analgesic effects with reduced adverse events, making it a promising candidate for pain management .
Properties
CAS No. |
1838622-25-5 |
|---|---|
Molecular Formula |
C19H26F2N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C19H26F2N2O2/c1-3-23-13-19(25-14(2)18(23)24)7-10-22(11-8-19)9-6-15-12-16(20)4-5-17(15)21/h4-5,12,14H,3,6-11,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
KALIKXMQWFLZKB-CQSZACIVSA-N |
Isomeric SMILES |
CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)O[C@@H](C1=O)C |
Canonical SMILES |
CCN1CC2(CCN(CC2)CCC3=C(C=CC(=C3)F)F)OC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B10824760.png)
![1-(6,7-Dichloro-9-(1-methyl-1H-pyrazol-3-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone](/img/structure/B10824762.png)
![1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B10824770.png)
![N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B10824790.png)
![(2,3-Dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone;methane](/img/structure/B10824797.png)
![[30-(4-Aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B10824799.png)
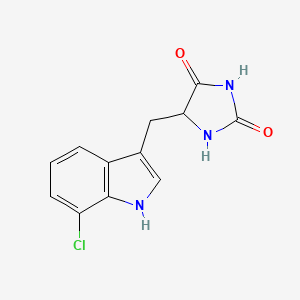
![2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B10824809.png)
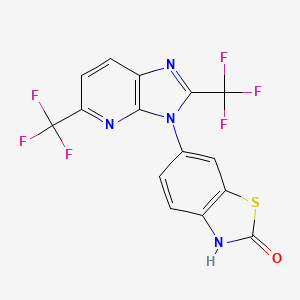
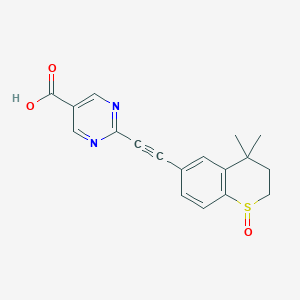
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B10824842.png)
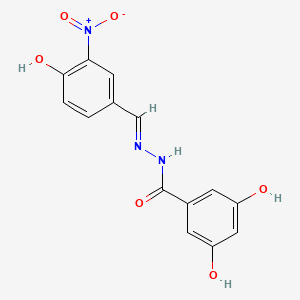
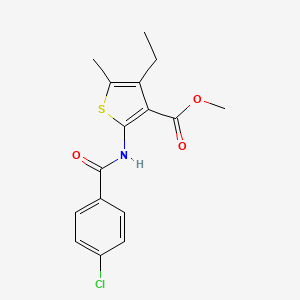
![2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)
